Cas no 64599-56-0 ((S)-1-Phenyl-2-propyn-1-ol)

(S)-1-Phenyl-2-propyn-1-ol structure
Nome del prodotto:(S)-1-Phenyl-2-propyn-1-ol
(S)-1-Phenyl-2-propyn-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-1-Phenyl-2-propyn-1-ol
- (R)-1-Phenyl-2-Propyn-1-ol
- (S)-1-phenylprop-2-yn-1-ol
- Benzenemethanol, a-ethynyl-, (aS)-
- (-)-(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (1R)-(-)-1-phenyl-2-propynol
- (R)-(-)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (R)-(-)-1-phenyl-2-propyn-1-ol
- (R)-(-)-1-phenyl-prop-2-yn-1-ol
- (R)-(+)-1-phenyl-2-propyn-1-ol
- (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (R)-1-phenyl-2-propynol
- (R)-1-phenyl-prop-2-yn-1-ol
- (R)-1-phenyltetrahydroisoquinoline
- (S)-1-Phenyl-1,2,3,
- AC1LQT1C
- ANW-71839
- CTK5J5836
- SureCN1668148
- (1S)-1-phenylprop-2-yn-1-ol
- (S)-
- A-Ethynylbenzyl alcohol
- 3-hydroxy-3-phenyl-prop-1-yne
- (S)-1-Phenyl-2-propyne-1-ol
- KM0867
- 4836AJ
- CS-0109874
- EN300-214065
- (S)-1-Phenyl-2-propyn-1-ol, >=99.0% (sum of enantiomers, GC)
- AMY20011
- A867856
- N-(1-Phenethylpiperidin-4-yl)-N-phenylbezo[d][1,3]dioxole-5-carboxamide
- AS-31842
- (S)-alpha-Ethynylbenzyl alcohol
- AKOS022183151
- 64599-56-0
- SCHEMBL235417
- MFCD00210084
-
- MDL: MFCD00210084
- Inchi: 1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m0/s1
- Chiave InChI: UIGLAZDLBZDVBL-VIFPVBQESA-N
- Sorrisi: O([H])[C@@]([H])(C#C[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Proprietà calcolate
- Massa esatta: 132.05754
- Massa monoisotopica: 132.057514874g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 136
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.067 g/mL at 20 °C(lit.)
- Punto di ebollizione: 210.9°C at 760 mmHg
- Punto di infiammabilità: Fahrenheit: 210,2 ° f
Celsius: 99 ° c - Indice di rifrazione: n20/D 1.551
- PSA: 20.23
- LogP: 1.35320
- Attività ottica: [α]20/D +28±2°, c = 3.2% in chloroform
- Solubilità: Non disponibile
(S)-1-Phenyl-2-propyn-1-ol Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Numero di trasporto dei materiali pericolosi:UN 2810 6.1/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 22
- Istruzioni di sicurezza: 26-36/37/39
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:22
(S)-1-Phenyl-2-propyn-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-214065-5.0g |
(1S)-1-phenylprop-2-yn-1-ol |
64599-56-0 | 95% | 5.0g |
$1000.0 | 2023-02-22 | |
Enamine | EN300-214065-0.5g |
(1S)-1-phenylprop-2-yn-1-ol |
64599-56-0 | 95% | 0.5g |
$215.0 | 2023-09-16 | |
eNovation Chemicals LLC | K54447-0.25g |
(S)-1-PHENYL-2-PROPYN-1-OL |
64599-56-0 | 97% | 0.25g |
$200 | 2023-09-03 | |
TRC | P400338-250mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 250mg |
$ 275.00 | 2022-06-03 | ||
Alichem | A019110024-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 5g |
$1065.75 | 2023-09-01 | |
Chemenu | CM109966-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 95+% | 5g |
$654 | 2021-06-17 | |
Apollo Scientific | OR470118-250mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 250mg |
£126.00 | 2023-04-13 | ||
eNovation Chemicals LLC | D689606-1g |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | >97% | 1g |
$385 | 2024-07-20 | |
Alichem | A019110024-1g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 1g |
$351.52 | 2023-09-01 | |
Enamine | EN300-214065-0.05g |
(1S)-1-phenylprop-2-yn-1-ol |
64599-56-0 | 95% | 0.05g |
$64.0 | 2023-09-16 |
(S)-1-Phenyl-2-propyn-1-ol Letteratura correlata
-
Shinzo Kobayashi,Ken Itomi,Kazuhide Morino,Hiroki Iida,Eiji Yashima Chem. Commun. 2008 3019
-
Jiasheng Zhang,Juntao Ye,Shengming Ma Org. Biomol. Chem. 2015 13 4080
-
Harshada M. Salvi,Ganapati D. Yadav Catal. Sci. Technol. 2021 11 1994
64599-56-0 ((S)-1-Phenyl-2-propyn-1-ol) Prodotti correlati
- 127-66-2(2-phenylbut-3-yn-2-ol)
- 120681-00-7(2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)acetic acid)
- 2731007-66-0(3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide)
- 2172139-57-8(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-4-carbonyl}pyrrolidine-3-carboxylic acid)
- 4539-51-9(9H-Carbazol-2-amine)
- 1261961-99-2(2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid)
- 1183437-74-2(1-[[(2-methoxy-1-methyl-ethyl)amino]methyl]cyclohexanol)
- 2091734-70-0(2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid)
- 2228613-18-9(5-(2-chloro-6-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid)
- 2228374-52-3(tert-butyl N-4-(3-amino-3-methylbutyl)-2-chlorophenylcarbamate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:64599-56-0)(S)-1-Phenyl-2-propyn-1-ol

Purezza:99%
Quantità:5g
Prezzo ($):1119.0